(R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
CAS No.: 218938-56-8
VCID: VC21543785
Molecular Formula: C15H21N3O5
Molecular Weight: 323.34 g/mol
* For research use only. Not for human or veterinary use.

Description |
(R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid is a synthetic compound with the molecular formula C15H21N3O5 and a molecular weight of approximately 323.34 g/mol. It is also known by synonyms such as Z-D-HOMOCITRULLINE and Cbz-D-Homocitrulline . This compound features a hexanoic acid backbone substituted with both a benzyloxycarbonyl group and a ureido group, contributing to its unique chemical properties and potential applications in organic synthesis and biological studies. Biological Activity and Potential ApplicationsResearch indicates that (R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid may exhibit biological activity, though further investigation is required to fully elucidate its mechanisms of action and therapeutic potential. Interaction studies involving this compound focus on its binding affinity with biological targets, which are essential for assessing its viability in clinical applications. Storage and HandlingThis compound should be stored in a sealed environment at temperatures between 2-8°C to maintain its stability . It is not intended for use in foods, cosmetics, drugs (human and veterinary), consumer products, or biocides . Suppliers and Availability(R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid is available from various suppliers, with purity levels ranging from 95% to 99%. Lead times can vary depending on the supplier and the quantity ordered . For example, Kemix offers a minimum purity of 0.95 with a lead time of 50 days for a 1g order . Comparison with Similar Compounds |
---|---|
CAS No. | 218938-56-8 |
Product Name | (R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid |
Molecular Formula | C15H21N3O5 |
Molecular Weight | 323.34 g/mol |
IUPAC Name | (2R)-6-(carbamoylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C15H21N3O5/c16-14(21)17-9-5-4-8-12(13(19)20)18-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,18,22)(H,19,20)(H3,16,17,21)/t12-/m1/s1 |
Standard InChIKey | GDAQVXISDUMUJG-GFCCVEGCSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@H](CCCCNC(=O)N)C(=O)O |
SMILES | C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)N)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)N)C(=O)O |
Synonyms | 218938-56-8;(R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoicacid;Cbz-D-Hcit-OH;Cbz-D-Homocitrulline;CTK1A1480;MolPort-023-331-309;ZINC2556759;1087AB;ANW-60632;AKOS016003205;AJ-39971;AK-87797;KB-209648;RT-024500 |
PubChem Compound | 7019154 |
Last Modified | Jul 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume